4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for complex heterocyclic structures. According to computational analysis from PubChem, the systematic IUPAC name is designated as 7,13-dichloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-one. This nomenclature reflects the compound's intricate tricyclic architecture and precisely identifies the positions of both chlorine substituents and the ketone functional group within the molecular framework.
The compound exhibits extensive synonymy across pharmaceutical and chemical literature, reflecting its significance as a reference standard and analytical marker. Primary synonyms include 4,8-dichloro-5,6-dihydro-11h-benzocyclohepta[1,2-b]pyridin-11-one and the alternative systematic designation 11H-Benzocyclohepta[1,2-b]pyridin-11-one, 4,8-dichloro-5,6-dihydro-. Within pharmaceutical contexts, the compound is extensively recognized as Loratadine Impurity E, Loratadine USP Related Compound E, and Loratadine EP Impurity J, designations that highlight its regulatory significance in pharmaceutical quality control and analytical chemistry applications.
Additional documented synonyms encompass various formatting conventions and regulatory designations, including Desloratadine impurity J, Loratadine Dichloro Impurity, and the numerical designations Loratadine Impurity 15 and Loratadine Impurity 24. The comprehensive synonym database maintained across multiple chemical registries demonstrates the compound's widespread recognition and utilization across diverse analytical and pharmaceutical applications.
Molecular Formula and Weight Analysis
The molecular composition of this compound is precisely defined by the molecular formula C14H9Cl2NO, representing a sophisticated arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms within a constrained tricyclic framework. This molecular formula indicates the presence of fourteen carbon atoms forming the core heterocyclic scaffold, nine hydrogen atoms providing structural completion, two chlorine atoms serving as halogen substituents at specific ring positions, one nitrogen atom integrated within the pyridine moiety, and one oxygen atom constituting the ketone functionality.
Molecular weight calculations consistently report values of 278.13 grams per mole across multiple authoritative chemical databases, with computational chemistry platforms providing additional precision through monoisotopic mass determinations of 277.006119 atomic mass units. The molecular weight represents the sum of constituent atomic masses, accounting for the specific isotopic composition typically encountered in synthetic and analytical applications. This precise molecular weight serves as a critical parameter for analytical method development, mass spectrometric identification, and quantitative analytical procedures.
Table 1: Molecular Composition and Weight Analysis
The elemental composition analysis reveals the compound's classification as a chlorinated nitrogen-containing heterocycle with significant molecular complexity. The presence of two chlorine substituents contributes substantially to the overall molecular weight while influencing the compound's physical and chemical properties, including lipophilicity, crystal packing arrangements, and intermolecular interactions.
Structural Depiction: 2D/3D Conformational Studies
The structural architecture of this compound encompasses sophisticated two-dimensional and three-dimensional conformational characteristics that define its chemical behavior and analytical properties. Two-dimensional structural representations utilize standard chemical notation systems including Simplified Molecular Input Line Entry System notation and International Chemical Identifier formats to encode the compound's connectivity and stereochemical features.
The Simplified Molecular Input Line Entry System representation, documented as C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl, provides a linear encoding of the molecular structure that preserves connectivity information while enabling computational processing and database searching. This notation system effectively captures the tricyclic core structure, including the benzo ring system, the seven-membered cycloheptene bridge, and the integrated pyridine heterocycle, along with precise positioning of the chlorine substituents at the 4 and 8 positions.
The International Chemical Identifier string, designated as InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2, provides comprehensive structural information including connectivity, hydrogen distribution, and implicit stereochemical details. This standardized representation facilitates unambiguous structural communication across diverse chemical databases and computational chemistry platforms.
Three-dimensional conformational analysis reveals the compound's spatial arrangement and preferred molecular geometries under various environmental conditions. The tricyclic structure exhibits inherent conformational constraints arising from the fused ring system, with the cycloheptene bridge providing moderate flexibility while maintaining overall molecular rigidity. The ketone functionality at position 11 introduces planarity considerations that influence the compound's overall three-dimensional shape and potential intermolecular interactions.
Table 2: Structural Representation Systems
Computational conformational studies indicate that the compound adopts relatively stable conformations due to the constraints imposed by the tricyclic framework. The positioning of chlorine substituents at the 4 and 8 positions creates specific steric and electronic environments that influence both intramolecular stability and intermolecular recognition patterns. These structural features contribute to the compound's utility as a pharmaceutical reference standard and its distinctive analytical characteristics in chromatographic and spectroscopic applications.
The compound's three-dimensional structure exhibits characteristic features of the benzocyclohepta[1,2-b]pyridine scaffold, with the seven-membered cycloheptene ring adopting conformations that minimize steric strain while maintaining conjugation with the adjacent aromatic systems. This conformational behavior influences the compound's physicochemical properties and contributes to its recognition as a structurally significant pharmaceutical impurity requiring precise analytical characterization.
Propriétés
IUPAC Name |
7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZNHVKGINCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158079 | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133330-60-6 | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133330606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-DICHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LG9V5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mécanisme D'action
Target of Action
Loratadine Impurity E, also known as 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one, is a derivative of Loratadine. Loratadine is a second-generation antihistamine. Therefore, it’s reasonable to infer that Loratadine Impurity E may also act on histamine receptors, specifically H1 receptors.
Mode of Action
Considering its structural similarity to loratadine, it might interact with h1 receptors, inhibiting the binding of histamine, and thereby alleviating allergic symptoms.
Biochemical Pathways
As a potential antihistamine, it may affect the histamine-mediated immune response pathway.
Pharmacokinetics
Loratadine, the parent compound, is known to be rapidly absorbed and extensively metabolized in humans. It’s plausible that Loratadine Impurity E might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Analyse Biochimique
Biochemical Properties
It is known that Loratadine, the parent compound, interacts with histamine H1 receptors, inhibiting the binding of pyrilamine. It’s plausible that 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one may have similar interactions or may interact with other enzymes, proteins, and biomolecules.
Cellular Effects
Studies on Loratadine have shown that it can induce apoptosis and inhibit epithelial-mesenchymal transition (EMT) in certain concentrations. It’s possible that this compound may have similar effects on cells.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on Loratadine has shown that it can be quantified in its bulk drug samples, suggesting its stability.
Dosage Effects in Animal Models
Studies on Loratadine have shown a positive association between Loratadine administration and improved survival outcomes in lung cancer patients, exhibiting dose dependency.
Activité Biologique
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one (CAS: 133330-60-6) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H9Cl2NO
- Molecular Weight : 273.13 g/mol
- Structure : The compound features a bicyclic structure with two chlorine atoms at the 4 and 8 positions of the benzo ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines. The compound demonstrated the ability to induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung cancer) | 25 | Inhibition of proliferation |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways:
- Apoptosis Induction : The compound activates caspases, which are critical for the apoptotic process.
- Cell Cycle Arrest : It has been shown to inhibit cell cycle progression in various cancer cell lines.
- Radical Generation : Similar to other compounds in its class, it generates free radicals that contribute to its cytotoxic effects.
Case Studies
A notable case study involved the treatment of HL-60 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as Annexin V and propidium iodide staining.
Table 2: Apoptotic Markers in HL-60 Cells Treated with the Compound
| Concentration (µM) | Annexin V Positive (%) | Propidium Iodide Positive (%) |
|---|---|---|
| 0 | 5 | 2 |
| 10 | 20 | 10 |
| 20 | 50 | 30 |
Pharmacological Applications
This compound is being explored for its potential use in therapeutic settings beyond oncology. Its structural similarity to known antihistamines suggests possible applications in allergy treatments or as an anti-inflammatory agent.
Future Research Directions
Further studies are necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Investigations into its potential side effects and interactions with other drugs will be crucial for its development as a therapeutic agent.
Applications De Recherche Scientifique
Impurity Reference Standard
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is recognized as an impurity of Loratadine, an antihistamine used to treat allergies. Its identification and quantification are crucial for quality control in pharmaceutical formulations. The compound serves as a reference standard for the assessment of Loratadine's purity and stability during manufacturing processes .
Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit biological activity that could be leveraged for therapeutic purposes. For instance:
- Antihistaminic Activity : Given its structural similarity to Loratadine, it may possess antihistaminic properties that warrant further investigation.
- Neuropharmacological Effects : Some studies suggest that derivatives of this compound could have implications in treating neurological disorders due to their interaction with neurotransmitter systems .
Building Block for Synthesis
The compound can serve as a versatile building block in organic synthesis. Its unique structural features allow for the development of new derivatives with potentially enhanced biological activities. This aspect is particularly relevant in the design of novel pharmaceuticals targeting various diseases .
Case Study 1: Quality Control in Pharmaceutical Production
In a study focused on the quality control of Loratadine formulations, researchers utilized this compound as a reference standard to ensure compliance with regulatory standards. The study highlighted the importance of accurately quantifying impurities to maintain drug efficacy and safety .
Case Study 2: Exploration of Antihistaminic Properties
A research team investigated the antihistaminic potential of various benzo[5,6]cycloheptapyridine derivatives. They found that certain modifications to the structure of compounds like this compound resulted in enhanced activity against histamine receptors. This finding opens avenues for developing new antihistamines with improved therapeutic profiles .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomers of Dichlorinated Derivatives
2,8-Dichloro Isomer (CAS: 133330-61-7)
- Structure : Chlorine atoms at positions 2 and 8 instead of 4 and 6.
- Molecular Formula: C₁₄H₉Cl₂NO (same as 4,8-dichloro isomer).
- Properties :
- Applications: Limited pharmacological data; primarily studied as a structural analog .
3,8-Dichloro Isomer (CAS: 183483-27-4)
- Structure : Chlorine at positions 3 and 7.
- Molecular Formula: C₁₄H₉Cl₂NO.
- Properties: Synthesis: Discontinued commercial availability suggests niche utility . Hazard Data: No explicit toxicity reported, but handling precautions are advised .
Table 1: Comparison of Dichlorinated Isomers
Mono-Chlorinated Analog: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 31251-41-9)
Nitro- and Piperidine-Modified Derivatives
Several derivatives feature nitro groups or piperidine substitutions, altering pharmacological activity:
- 8-Chloro-3-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Compound 44):
- Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (Loratadine):
Table 2: Key Derivatives and Modifications
Méthodes De Préparation
Cyclization of Halogenated Precursors
The synthesis of 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one often begins with halogenated pyridine derivatives. A patented method involves the reaction of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile under acidic conditions to form the bicyclic framework. The process employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloroethane at temperatures between −5°C and 0°C. This step facilitates intramolecular cyclization, yielding the dihydrobenzocycloheptapyridinone core.
Critical parameters :
-
Temperature control (±2°C) to prevent side reactions.
-
Stoichiometric excess of AlCl₃ (1.2 equivalents) to drive cyclization.
Post-cyclization, the crude product undergoes acid-base workup. The mixture is acidified with 1N HCl to pH 1–2, extracting unreacted starting materials into the aqueous phase. Basification with NaOH to pH 12 precipitates the product, which is then isolated via filtration.
Catalytic Rearrangement of Oxazoline Intermediates
An alternative route utilizes 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine as a starting material. Treatment with lithium diisopropylamide (LDA) at 0°C generates a strong base, which reacts with 3-chlorobenzyl chloride to form a substituted pyridine intermediate. Subsequent reaction with a Grignard reagent (4-chloro-N-methylpiperidine magnesium chloride) introduces the piperidine moiety, followed by hydrolysis to yield the target compound.
Reaction conditions :
-
LDA concentration: 2.5 M in tetrahydrofuran (THF).
-
Grignard reagent addition rate: 0.5 mL/min to control exothermicity.
This method achieves a 62% yield after crystallization from diisopropyl ether, with NMR purity exceeding 99%.
Industrial-Scale Production
Solvent and Catalyst Optimization
Industrial processes prioritize cost-effectiveness and scalability. A notable patent describes the use of toluene as a solvent for large-scale reactions, replacing benzene due to toxicity concerns. The cyclization step employs ZnCl₂ as a catalyst at 140°C, reducing reaction time to 15 hours compared to 24 hours with AlCl₃.
Key improvements :
Purification Strategies
Crude this compound often contains residual solvents and byproducts. Industrial purification involves:
-
Distillation : Under reduced pressure (1.5 mmHg) to remove low-boiling impurities.
-
Crystallization : From toluene at 0°C, yielding a white solid with 80–85% purity.
-
Recrystallization : Using diisopropyl ether to achieve >99% purity.
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. Mobile phases typically consist of acetonitrile/water (70:30 v/v) at 1.0 mL/min.
Typical HPLC data :
| Parameter | Value |
|---|---|
| Retention time | 8.2 min |
| Purity | 99.5% |
| Column temperature | 25°C |
Spectroscopic Confirmation
¹H-NMR (400 MHz, CDCl₃) :
-
δ 7.85 (d, J = 8.0 Hz, 1H, aromatic).
-
δ 7.45–7.30 (m, 2H, aromatic).
-
δ 3.75 (s, 2H, CH₂).
13C-NMR :
-
198.5 ppm (ketone carbonyl).
-
145.2–125.4 ppm (aromatic carbons).
Challenges and Mitigation
Byproduct Formation
The primary byproduct, 3,8-dichloro isomer , arises during cyclization due to halogen migration. This is minimized by:
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for assessing the purity of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and its related substances?
- Methodology : The Brazilian Pharmacopoeia (6th edition) prescribes HPLC with a C8 column (150 mm × 4.6 mm, 5 µm), UV detection at 254 nm, and a mobile phase flow rate of 1.0 mL/min at 25–35°C. This method is optimized to resolve the target compound from potential impurities like 8-chloro-11-(piperidin-4-ylidene) derivatives . Validation parameters (e.g., specificity, linearity, LOQ) should adhere to ICH guidelines.
Q. What are the standard synthetic routes for preparing 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, and how do they differ in intermediate isolation?
- Methodology : Two primary routes are documented:
- Route 1 : A one-pot synthesis avoids isolating intermediates like 8-chloro-11-[1-(1-chloroethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (ACE Desloratadine), reducing purification steps .
- Route 2 : Multi-step synthesis involves Grignard reactions and cyclization with BF₃ or triflic acid, requiring intermediate isolation (e.g., tertiary alcohol derivatives) .
- Comparison : The one-pot method improves efficiency but may require stringent control of reaction conditions to minimize by-products.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one synthesis when using different catalysts?
- Methodology :
- Data Analysis : Compare reaction parameters (e.g., temperature, solvent polarity, catalyst loading) across studies. For example, BF₃-mediated cyclization ( ) may yield 72–85% under anhydrous conditions, while triflic acid requires lower temperatures but higher catalyst costs.
- By-Product Profiling : Use HPLC (as in ) to quantify impurities like desloratadine derivatives (e.g., 8-chloro-11-(1-methylpiperidin-4-ylidene)) .
- Recommendation : Optimize catalyst selection based on scalability and impurity tolerance.
Q. What strategies are effective for quantifying and characterizing trace impurities in 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one batches?
- Methodology :
- Impurity Library : Cross-reference with known impurities (e.g., ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate; CAS 165739-83-3) using LC-MS/MS .
- Validation : Establish a calibration curve for impurities at 0.1–1.0% w/w, ensuring precision (RSD < 5%) and accuracy (recovery 95–105%).
- Table : Key Impurities and Retention Times
| Impurity Name | CAS Number | Retention Time (min) |
|---|---|---|
| Descarboethoxyloratadine | 100643-71-8 | 8.2 |
| 1-Methylpiperidin-4-ylidene analog | 38092-89-6 | 10.5 |
Q. How can stereochemical outcomes be controlled during the synthesis of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC analysis of diastereomers like 4-[(11R)-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine derivatives .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., BINOL-phosphoric acid) during key steps like Grignard additions to ketone intermediates .
Synthesis and Structural Modification
Q. What are the challenges in scaling up the one-pot synthesis of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, and how can they be mitigated?
- Methodology :
- Heat Management : Exothermic steps (e.g., cyclization) require controlled cooling to prevent decomposition.
- By-Product Control : Implement in-line PAT (Process Analytical Technology) tools to monitor intermediates and adjust reagent stoichiometry dynamically .
Q. How can bromination or fluorination at specific positions (e.g., 3,10-dibromo or 11-fluoro derivatives) alter the reactivity of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one?
- Methodology :
- Electrophilic Substitution : Use N-bromosuccinimide (NBS) in DMF for bromination at the 3- and 10-positions, confirmed by NMR (¹H, ¹³C) and HRMS .
- Fluorination : Introduce fluorine at C-11 via DAST (diethylaminosulfur trifluoride) to enhance metabolic stability .
Analytical and Data-Driven Research
Q. How can computational modeling predict the chromatographic behavior of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and its analogs?
- Methodology :
- QSRR (Quantitative Structure-Retention Relationship) : Correlate molecular descriptors (e.g., logP, PSA) with HPLC retention times using multivariate regression .
- Software Tools : Utilize OpenChrom or MOE for peak simulation and method development.
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in the synthesis of 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
